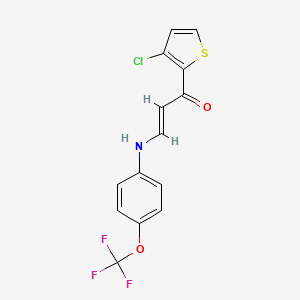

1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one

Description

1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure comprises two distinct aromatic systems:

- Ring A: A 3-chloro-substituted thiophene moiety. Thiophene, a sulfur-containing heterocycle, contributes electron-rich properties, while the chlorine at the 3-position introduces steric and electronic effects.

- Ring B: A 4-(trifluoromethoxy)anilino group.

Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent patterns on the aromatic rings .

Properties

IUPAC Name |

(E)-1-(3-chlorothiophen-2-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2S/c15-11-6-8-22-13(11)12(20)5-7-19-9-1-3-10(4-2-9)21-14(16,17)18/h1-8,19H/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIFAUYVHNCDV-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC(=O)C2=C(C=CS2)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C(=O)C2=C(C=CS2)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Activity

Key Observations :

Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., Br, F, CF₃O) on both rings exhibit lower IC50 values, as seen in 2j (4.70 μM) . The main compound’s CF₃O group on Ring B aligns with this trend.

Thiophene vs. Phenyl : The thiophene in the main compound may enhance π-π stacking or alter solubility compared to phenyl-based analogs. Sulfur’s polarizability could also influence reactivity .

Methoxy vs. Trifluoromethoxy : Methoxy groups (e.g., 2h, IC50 13.82 μM) are less electronegative than CF₃O, suggesting the main compound’s CF₃O group may improve target binding .

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example:

- React 3-chloro-2-thiophenecarbaldehyde with 4-(trifluoromethoxy)aniline in the presence of a base (e.g., K₂CO₃) and a ketone donor (e.g., acetone) under reflux conditions in ethanol.

- Purify the product via recrystallization or column chromatography .

Q. How is this compound characterized to confirm its structure and purity?

Use a combination of:

- Spectroscopic techniques : ¹H/¹³C NMR to verify proton/environment assignments (e.g., vinyl proton at δ 7.5–8.0 ppm, trifluoromethoxy group at δ 4.3–4.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

Q. What reaction pathways are feasible for modifying the chloro-thienyl or trifluoromethoxy-anilino groups?

Key reactions include:

- Nucleophilic substitution : Replace the chloro group using NaOMe or amines in polar aprotic solvents .

- Oxidation/Reduction : Convert the propenone moiety to diols (via NaBH₄ reduction) or carboxylic acids (via KMnO₄ oxidation) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity and therapeutic potential?

- Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements.

- Conduct in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) with IC₅₀ calculations .

- Validate selectivity via surface plasmon resonance (SPR) to measure binding affinities .

Q. What computational strategies are recommended to predict interactions with biological targets?

- Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., PDB entries).

- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should conflicting data on bioactivity or stability be resolved?

- Experimental replication : Ensure consistency in solvent purity (HPLC-grade), temperature control (±0.5°C), and pH buffers .

- Cross-validation : Compare results from orthogonal methods (e.g., LC-MS vs. NMR for degradation product identification) .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

- Synthesize analogs with substituent variations (e.g., replacing trifluoromethoxy with methoxy or nitro groups).

- Corrogate bioactivity data (e.g., IC₅₀ values) with steric/electronic parameters (Hammett σ constants) .

Q. Which analytical methods optimize detection and quantification in complex matrices?

- HPLC-DAD/MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) for separation; monitor at λ = 254 nm .

- Stability-indicating assays : Perform forced degradation under acidic/alkaline conditions to validate method robustness .

Q. How is compound stability assessed under varying storage conditions?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling.

- Analyze degradation products via LC-MS and assign structures using tandem MS/MS .

Q. What strategies identify biological targets for this compound?

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog for pull-down assays and LC-MS/MS identification .

- Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells (RNA-seq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.